2-Methoxy-4-mercaptobenzoic acid
Overview
Description
2-Methoxy-4-mercaptobenzoic acid is an organic compound characterized by the presence of a methoxy group at the second position and a mercapto group at the fourth position on a benzoic acid backbone. Its molecular formula is C8H8O3S, and it has a molecular weight of 184.21 g/mol . This compound is known for its unique chemical properties and is utilized in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-mercaptobenzoic acid can be synthesized through a multi-step process starting from 4-amino-2-methoxybenzoic acid. The synthetic route involves the following steps :
Diazotization: 4-amino-2-methoxybenzoic acid is treated with hydrogen chloride and sodium nitrite in water at 0°C to form a diazonium salt.
Xanthate Formation: The diazonium salt is then reacted with potassium ethyl xanthogenate in water at 0-20°C for 1 hour.
Hydrolysis: The resulting xanthate is hydrolyzed with sodium hydroxide in ethanol under reflux for 7 hours. The product is then acidified with acetic acid and extracted with heptane to yield this compound with a yield of 78%.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Methoxy-4-mercaptobenzoic acid is used in a wide range of scientific research applications :
Biology: It is used in proteomics research for the study of protein interactions and functions.
Industry: It is used in the production of specialty chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 2-methoxy-4-mercaptobenzoic acid involves its interaction with various molecular targets and pathways . The mercapto group can form strong bonds with metal ions, making it useful in metal ion detection and analysis. Additionally, its carboxylic acid group can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
2-Methoxy-4-mercaptobenzoic acid can be compared with other similar compounds, such as 4-mercaptobenzoic acid and 2-methoxybenzoic acid . These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of both methoxy and mercapto groups in this compound makes it unique and versatile in various applications.
List of Similar Compounds
- 4-Mercaptobenzoic acid
- 2-Methoxybenzoic acid
- 4-Methoxybenzoic acid
Properties
IUPAC Name |
2-methoxy-4-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIYNJFDVQSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400471 | |
Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95420-72-7 | |
Record name | 2-METHOXY-4-MERCAPTOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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